![molecular formula C20H23F3N4O B2604457 2,5-dimethyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775545-94-2](/img/structure/B2604457.png)
2,5-dimethyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzamide core substituted with a piperidine ring and a pyrimidine moiety, making it a unique structure with diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine moiety, and the final coupling with the benzamide core. Common synthetic routes may include:
Formation of Piperidine Ring: This step often involves the cyclization of
生物活性
2,5-Dimethyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, with CAS number 1775545-94-2, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C20H23F3N4O
- Molecular Weight: 392.4 g/mol
- Structure: The compound features a piperidine ring substituted with a trifluoromethyl-pyrimidine moiety and a dimethyl-benzamide structure.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including kinases and G protein-coupled receptors (GPCRs).
- Kinase Inhibition : The compound has been noted for its ability to inhibit specific kinases involved in cancer pathways. It binds to the ATP-binding pocket of kinases, which is critical for their activation. For instance, studies have shown that similar compounds can exhibit IC50 values in the low nanomolar range against key kinases involved in tumor progression .
- GPCR Modulation : Research indicates that this compound may act as an allosteric modulator of certain GPCRs. Allosteric modulation can enhance or inhibit receptor activity without directly competing with the endogenous ligand, potentially leading to fewer side effects compared to traditional agonists or antagonists .
Antitumor Activity
Several studies have explored the antitumor potential of compounds structurally related to this compound. For example:
- Study A : A compound with a similar structure demonstrated significant inhibition of cell proliferation in various cancer cell lines, including breast and lung cancer models. The mechanism was linked to the inhibition of the EGFR pathway, which is crucial for cancer cell survival and proliferation .
Neuropharmacological Effects
The compound's potential neuropharmacological effects have also been investigated:
- Study B : In rodent models, similar compounds exhibited anxiolytic-like effects without the typical side effects associated with benzodiazepines. This suggests that this compound may influence neurotransmitter systems positively while minimizing adverse reactions .
Data Table: Biological Activity Overview
科学研究应用
Pharmacological Properties
The compound exhibits potential pharmacological activities due to the presence of the trifluoromethyl group and the piperidine moiety. Research has indicated that compounds containing trifluoromethyl groups often demonstrate enhanced biological activity and improved metabolic stability.
Table 1: Pharmacological Activities of Related Compounds
Compound Name | Activity Type | Reference |
---|---|---|
Ubrogepant | Migraine treatment | |
Alpelisib | Cancer therapy | |
Other Trifluoromethyl Compounds | Various (antiviral, anti-inflammatory) |
Targeting Nicotinic Acetylcholine Receptors
Recent studies have highlighted the role of compounds like 2,5-dimethyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide in modulating nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for neurotransmission and are implicated in several neurological disorders.
"Therapeutic targeting of α7 nicotinic acetylcholine receptors presents a unique opportunity for developing treatments for cognitive dysfunction" .
Synthesis and Structure-Activity Relationships
The synthesis of this compound involves complex organic reactions that can be optimized to enhance yield and purity. Understanding the structure-activity relationship (SAR) is essential for developing more effective derivatives with specific therapeutic targets.
Herbicidal Properties
Compounds similar in structure to this compound have been evaluated for their herbicidal activities. The incorporation of specific functional groups influences their efficacy against various weed species.
Table 2: Herbicidal Efficacy of Related Compounds
Compound Name | Target Weed Species | IC50 (mg/L) | Reference |
---|---|---|---|
Compound A | Phragmites australis | 1.90 | |
Compound B | Cynodon dactylon | 3.14 |
Future Research Directions
Further studies should focus on:
- Detailed pharmacokinetic profiling.
- Long-term ecological impact assessments for agricultural applications.
- Development of derivatives with improved selectivity and potency.
属性
IUPAC Name |
2,5-dimethyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O/c1-12-4-5-13(2)16(10-12)19(28)26-15-6-8-27(9-7-15)18-11-17(20(21,22)23)24-14(3)25-18/h4-5,10-11,15H,6-9H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFBWRHUZPJZBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。